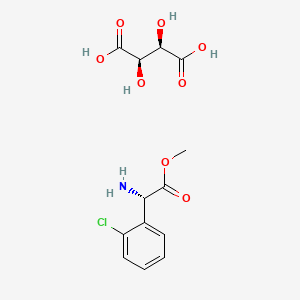![molecular formula C12H13F2NO B579950 4-[(2,6-ジフルオロフェニル)カルボニル]ピペリジン CAS No. 1388072-44-3](/img/structure/B579950.png)
4-[(2,6-ジフルオロフェニル)カルボニル]ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The “2,6-Difluorophenyl” part refers to a phenyl (benzene) ring with fluorine atoms at the 2nd and 6th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the difluorophenyl group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the difluorophenyl group, a benzene ring with two fluorine substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As an organic compound, “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the carbonyl group (C=O) in the methanone part of the molecule could be involved in reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .科学的研究の応用
生体活性ピペリジン誘導体の合成
ピペリジン誘導体は、さまざまな医薬品に存在するため、医薬品化学において非常に重要です。問題の化合物は、生体活性ピペリジン誘導体の合成における重要な中間体として役立ちます。 これらの誘導体は、がんから神経変性疾患まで、幅広い状態の治療における可能性について研究されてきました .
鎮痛剤および抗炎症剤の開発
最近の研究では、ピペリジン誘導体が鎮痛剤および抗炎症剤として使用されていることが強調されています。 (2,6-ジフルオロフェニル)-ピペリジン-4-イルメタノンの構造モチーフは、インドメタシンなどの標準薬よりも高い鎮痛効果を持つ化合物を合成するために使用できます .
抗がん研究
ピペリジン構造は、抗がん特性について調査されています。 問題の化合物は、がん細胞の増殖と生存に関与する特定の経路を標的にする新しい分子を作成するために使用できます .
光活性材料の合成
化合物の構造は、光活性材料を作成するのに適しています。これらの材料は、高度なセンサー、薬物送達、データストレージ、および分子スイッチに用途があります。 光照射時に構造再編成を受ける能力は、次世代の光応答性スマートマテリアルの開発にとって貴重です .
医薬品化学におけるヘテロアリール化
この化合物は、ヘテロ環状薬物分子の合成に使用される方法である、RhIII触媒によるオルト-C(sp2)-Hヘテロアリール化における誘導基として作用できます。 このプロセスは、医薬品化学において不可欠な、高い反応性と良好な官能基許容性を持つ化合物を生成するために重要です .
非平面ポルフィリンの生成
非平面歪みを持つポルフィリンは、光線力学療法を含むさまざまな用途を持つ、ユニークな物理化学的特性を示します。 この化合物は、そのような非平面歪みを誘導するβ置換基を導入するために使用でき、それにより特定の用途に合わせてポルフィリンの特性を変更できます .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 4-[(2,6-Difluorophenyl)carbonyl]piperidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This interaction results in changes to the cell cycle, affecting the progression of cells through the cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the potential arrest of cell division and induction of apoptosis in cancer cells . This could potentially lead to a decrease in the proliferation of cancer cells.
生化学分析
Biochemical Properties
4-[(2,6-Difluorophenyl)carbonyl]piperidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 4-[(2,6-Difluorophenyl)carbonyl]piperidine and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been found to bind to high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A), influencing cellular signaling pathways .
Cellular Effects
The effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA) signaling . By inhibiting PDE7A, 4-[(2,6-Difluorophenyl)carbonyl]piperidine increases intracellular cAMP levels, leading to enhanced PKA activity. This, in turn, affects gene expression and cellular metabolism, promoting changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 4-[(2,6-Difluorophenyl)carbonyl]piperidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . Additionally, the binding of 4-[(2,6-Difluorophenyl)carbonyl]piperidine to PDE7A inhibits the enzyme’s activity, leading to increased cAMP levels and subsequent activation of PKA signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that prolonged exposure to 4-[(2,6-Difluorophenyl)carbonyl]piperidine can lead to sustained inhibition of CDK2 activity and persistent alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity, leading to reduced cell proliferation . At higher doses, toxic effects such as somnolence, dizziness, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of 4-[(2,6-Difluorophenyl)carbonyl]piperidine.
Metabolic Pathways
4-[(2,6-Difluorophenyl)carbonyl]piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, 4-[(2,6-Difluorophenyl)carbonyl]piperidine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic anion transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, binding to plasma proteins such as albumin influences the compound’s distribution and bioavailability .
Subcellular Localization
The subcellular localization of 4-[(2,6-Difluorophenyl)carbonyl]piperidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .
特性
IUPAC Name |
(2,6-difluorophenyl)-piperidin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-2-1-3-10(14)11(9)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMEIJLLJRHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
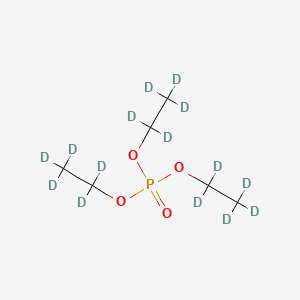
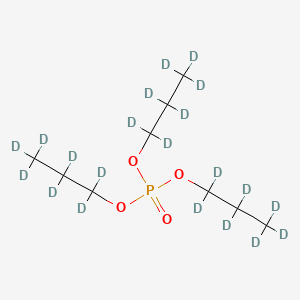
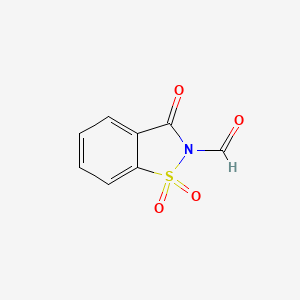
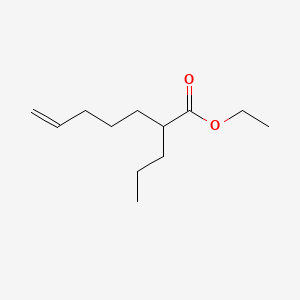
![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

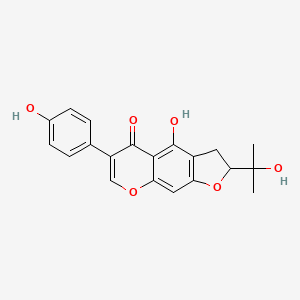


![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)
